2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate
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Overview
Description
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate is an organic compound with the molecular formula C12H19NO4S It is a sulfonic acid ester that features both an ethoxy group and a dimethylaminoethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate typically involves the esterification of 4-ethoxybenzenesulfonic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate exerts its effects involves interactions with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The sulfonic acid ester moiety can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar in structure but lacks the sulfonic acid ester group.
4-Dimethylaminobenzene sulfonic acid: Contains a sulfonic acid group but lacks the ethoxy group.
Uniqueness
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate is unique due to the presence of both an ethoxy group and a dimethylaminoethyl group attached to the benzene ring
Properties
CAS No. |
84678-40-0 |
---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C12H19NO4S/c1-4-16-11-5-7-12(8-6-11)18(14,15)17-10-9-13(2)3/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
UHWJLLKARQXXDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C |
84678-40-0 | |
Synonyms |
4-EBSDE 4-ethoxybenzenesulfonic acid 2-(dimethylamino)ethyl ester 4-ethoxybenzenesulfonic acid 2-(dimethylamino)ethyl ester hydrochloride |
Origin of Product |
United States |
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